molecular formula C8H15NO4S B6229313 (2R)-1-(ethanesulfonyl)piperidine-2-carboxylic acid CAS No. 1568237-10-4

(2R)-1-(ethanesulfonyl)piperidine-2-carboxylic acid

Cat. No.: B6229313
CAS No.: 1568237-10-4
M. Wt: 221.28 g/mol
InChI Key: HXVVJOWQWVXOIT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(ethanesulfonyl)piperidine-2-carboxylic acid is a chiral compound with a piperidine ring substituted at the 2-position with a carboxylic acid group and at the 1-position with an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(ethanesulfonyl)piperidine-2-carboxylic acid typically involves the stereoselective formation of the piperidine ring followed by the introduction of the ethanesulfonyl and carboxylic acid groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry at the 2-position. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the piperidine ring and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(ethanesulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions can produce sulfonamide derivatives .

Scientific Research Applications

(2R)-1-(ethanesulfonyl)piperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-(ethanesulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(ethanesulfonyl)piperidine-2-carboxylic acid
  • 1-(methanesulfonyl)piperidine-2-carboxylic acid
  • 1-(ethanesulfonyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2R)-1-(ethanesulfonyl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .

Properties

CAS No.

1568237-10-4

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-1-ethylsulfonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO4S/c1-2-14(12,13)9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

HXVVJOWQWVXOIT-SSDOTTSWSA-N

Isomeric SMILES

CCS(=O)(=O)N1CCCC[C@@H]1C(=O)O

Canonical SMILES

CCS(=O)(=O)N1CCCCC1C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.